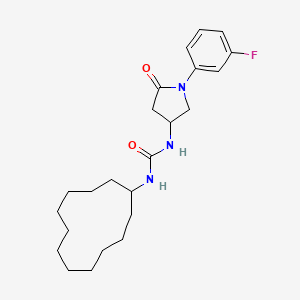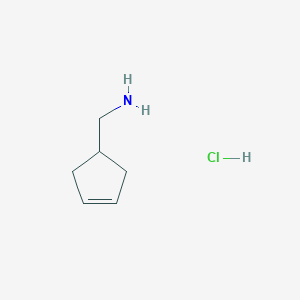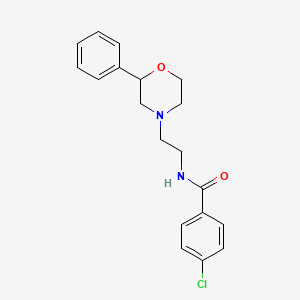![molecular formula C18H23N3O2 B2965442 N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide CAS No. 1444028-22-1](/img/structure/B2965442.png)
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the scientific literature.
科学的研究の応用
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide has been studied for its potential applications in a variety of scientific research areas. Some of the most promising applications include its use as a tool for studying the role of specific proteins in cellular processes, as well as its potential as a therapeutic agent for the treatment of certain diseases.
作用機序
The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cellular processes. This inhibition can lead to changes in cellular function that may be useful for studying various biological processes or for developing new therapies for certain diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology. These effects may be useful for studying various biological processes or for developing new therapies for certain diseases.
実験室実験の利点と制限
One of the main advantages of using N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide in laboratory experiments is its high potency and specificity for certain proteins or enzymes. This allows researchers to study specific biological processes with a high degree of precision. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for the study of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide. Some of the most promising areas of research include its use as a tool for studying specific cellular processes, its potential as a therapeutic agent for the treatment of certain diseases, and its use in the development of new drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
合成法
The synthesis of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide involves a multi-step process that has been described in detail in several scientific publications. The starting materials for the synthesis are commercially available and include oxalyl chloride, 3-hydroxytetrahydrofuran, and 1,2,3,4-tetrahydroisoquinoline. The final product is obtained through a series of reactions that involve the use of various reagents and solvents.
特性
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(18(22)20-17(10-19)16-7-9-23-12-16)21-8-6-14-4-2-3-5-15(14)11-21/h2-5,13,16-17H,6-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXESZRAGCFGLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1CCOC1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dichlorophenyl)amino]acetohydrazide](/img/structure/B2965359.png)

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2965363.png)
![N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2965365.png)


![(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2965371.png)

![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)


![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)
![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)
